Decoside

Description

Properties

CAS No. |

111508-63-5 |

|---|---|

Molecular Formula |

C30H42O9 |

Molecular Weight |

546.6 g/mol |

IUPAC Name |

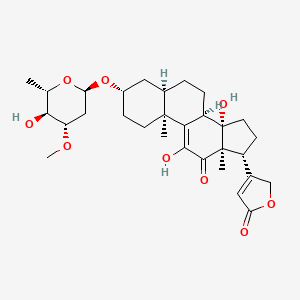

3-[(3S,5R,8R,10S,13R,14S,17R)-11,14-dihydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C30H42O9/c1-15-25(32)21(36-4)13-23(38-15)39-18-7-9-28(2)17(12-18)5-6-20-24(28)26(33)27(34)29(3)19(8-10-30(20,29)35)16-11-22(31)37-14-16/h11,15,17-21,23,25,32-33,35H,5-10,12-14H2,1-4H3/t15-,17+,18-,19+,20+,21-,23-,25-,28-,29-,30-/m0/s1 |

InChI Key |

QKBSRWIVHXFMNA-OEKLXEDWSA-N |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3=C(C(=O)C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4C3=C(C(=O)[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)OC)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3=C(C(=O)C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Decoside: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Decoside is a naturally occurring steroid saponin with a complex chemical structure that suggests a potential for significant biological activity. While specific experimental data on this compound is limited in publicly accessible literature, its classification as a steroid saponin allows for extrapolation of potential biological effects and the outlining of a comprehensive research framework. This technical guide provides a detailed overview of the chemical structure of this compound, summarizes its computed physicochemical properties, and presents a roadmap for its investigation. This includes detailed experimental protocols for assessing potential cytotoxic, anti-inflammatory, and enzyme-inhibitory activities, as well as an exploration of relevant signaling pathways that may be modulated by this compound. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Chemical Structure and Physicochemical Properties

This compound is a steroid saponin with the molecular formula C₃₀H₄₂O₉.[1] Its systematic IUPAC name is 3-[(3S,5R,8R,10S,13R,14S,17R)-11,14-dihydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one.[1] The structure consists of a steroidal aglycone core linked to a sugar moiety, a characteristic feature of saponins that contributes to their amphiphilic nature and diverse biological activities.[2]

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₃₀H₄₂O₉ |

| Molecular Weight | 546.6 g/mol |

| IUPAC Name | 3-[(3S,5R,8R,10S,13R,14S,17R)-11,14-dihydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

| CAS Number | 111508-63-5 |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 9 |

| Rotatable Bond Count | 5 |

| Exact Mass | 546.28288291 Da |

| Monoisotopic Mass | 546.28288291 Da |

| Topological Polar Surface Area | 132 Ų |

| Heavy Atom Count | 39 |

| Complexity | 1110 |

Potential Biological Activities and Therapeutic Applications

Steroid saponins as a class are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, antifungal, and immunomodulatory activities.[2] The primary mechanism of action for many saponins involves their interaction with cell membranes, where they can form pores, alter permeability, and interact with cholesterol.[3] This membrane activity can lead to cytotoxic effects in cancer cells and antimicrobial actions.

Given its structure, this compound may possess similar biological activities. Potential therapeutic applications could include:

-

Oncology: As a cytotoxic agent against various cancer cell lines.

-

Inflammatory Disorders: By modulating inflammatory pathways.

-

Infectious Diseases: As an antimicrobial or antifungal agent.

Proposed Experimental Protocols for Biological Evaluation

To elucidate the biological activities of this compound, a series of in vitro assays are recommended. The following protocols are standard methods for evaluating the bioactivity of natural products like steroid saponins.

Cytotoxicity and Anti-proliferative Activity

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Culture: Plate cancer cells (e.g., HEp-2, HeLa, MCF-7) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[4]

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as doxorubicin.[5] Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Alternative Assays:

-

SRB (Sulphorhodamine B) Assay: Measures cell protein content and is a reliable method for assessing cytotoxicity.[4]

-

LDH (Lactate Dehydrogenase) Assay: Measures the release of LDH from damaged cells, indicating cytotoxicity.[7]

Anti-inflammatory Activity

Objective: To assess the potential of this compound to inhibit inflammatory responses in vitro.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80% confluency.

-

Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell supernatant and mix with an equal volume of Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the amount of nitrite and determine the inhibitory effect of this compound on NO production.

Enzyme Inhibition Assays

Objective: To screen this compound for inhibitory activity against relevant enzymes.

Experimental Protocol: General Enzyme Inhibition Assay

-

Enzyme Reaction: Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the mixture at the optimal temperature for the enzyme.

-

Detection: Measure the product formation or substrate depletion using a suitable method (e.g., spectrophotometry, fluorometry).[8][9]

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Potential Signaling Pathway Modulation

Bioactive natural products often exert their effects by modulating key cellular signaling pathways. Based on the activities of other steroid saponins and natural compounds, this compound could potentially interact with the following pathways:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[10] Dysregulation of the MAPK pathway is implicated in many cancers.[11] Natural products can modulate this pathway at various points, affecting downstream cellular responses.[10]

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway plays a central role in inflammation and the immune response. Inhibition of NF-κB activation is a common mechanism for the anti-inflammatory effects of natural compounds.[12]

-

Necroptosis Pathway: This is a form of programmed necrosis that is implicated in various diseases. Some natural compounds have been shown to induce necroptosis in cancer cells, offering a potential therapeutic strategy.[13]

-

Focal Adhesion Signaling: Focal adhesions are multi-protein complexes that mediate cell-matrix interactions and are critical for cell migration and invasion, processes that are central to cancer metastasis.[14][15] Some natural compounds can modulate focal adhesion dynamics.[16]

Conclusion

This compound represents a promising natural product for further investigation based on its chemical classification as a steroid saponin. While specific biological data for this compound is currently lacking, this technical guide provides a comprehensive framework for its systematic evaluation. The proposed experimental protocols for assessing cytotoxicity, anti-inflammatory activity, and enzyme inhibition, along with the exploration of relevant signaling pathways, offer a clear path forward for researchers. Elucidating the biological activities and mechanisms of action of this compound could lead to the development of novel therapeutic agents for a range of diseases.

References

- 1. This compound | C30H42O9 | CID 441854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The bioactivity of saponins: triterpenoid and steroidal glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactivity of Steroid and Triterpenoid Saponins: Influence on Membrane Permeability and Drug Absorption - heiDOK [archiv.ub.uni-heidelberg.de]

- 4. Evaluation of anticancer properties of a decoction containing Adenanthera pavonina L. and Thespesia populnea L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AID 364 - Cell Proliferation & Viability (Cytotoxicity) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 12. Anti-inflammatory activity of the decoction of Forsythia suspensa (Thunb.) Vahl is related to Nrf2 and A20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 20(S)-ginsenoside Rg3 induced the necroptosis of prostate cancer cells via ROS overproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. mdpi.com [mdpi.com]

- 16. Anti-metastatic effects of ginsenoside Rd via inactivation of MAPK signaling and induction of focal adhesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Decoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decoside, a steroid saponin, presents a molecular structure of significant interest in the field of natural product chemistry. This technical guide provides a comprehensive overview of its core physicochemical properties. Due to the limited availability of published experimental data on this compound, this document focuses on its fundamental molecular characteristics. Further research is warranted to elucidate its biological activities, mechanisms of action, and potential therapeutic applications.

Core Molecular Data

This compound is chemically identified by its molecular formula and weight, which are fundamental parameters for any further research, including structural analysis, synthesis, and biological screening.

Molecular Formula and Weight

The elemental composition and mass of this compound have been determined as follows:

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₂O₉ | [1] |

| Molecular Weight | 546.6 g/mol | [1] |

| IUPAC Name | 3-[(3S,5R,8R,10S,13R,14S,17R)-11,14-dihydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | [1] |

Experimental Protocols

Proposed Isolation Workflow

A general workflow for the isolation of this compound from a potential natural source, such as a plant or marine organism, is proposed below. This workflow is based on standard practices in natural product chemistry.

Caption: Proposed workflow for the isolation and identification of this compound.

Signaling Pathways

Specific signaling pathways modulated by this compound have not yet been identified. However, based on its classification as a steroid saponin, it may interact with cellular signaling cascades commonly affected by this class of compounds.

Hypothetical Signaling Interactions

The diagram below illustrates a hypothetical signaling pathway that could be investigated for potential modulation by this compound, given that some cardiac glycosides, a related class of compounds, are known to inhibit the Na+/K+-ATPase pump.

Caption: Hypothetical mechanism of action for this compound via Na+/K+-ATPase inhibition.

Conclusion and Future Directions

The foundational molecular data for this compound, including its molecular formula and weight, are well-established. However, a significant knowledge gap exists regarding its biological activity, experimental protocols, and interactions with cellular signaling pathways. Future research should prioritize the isolation and characterization of this compound from natural sources, followed by comprehensive in vitro and in vivo studies to elucidate its pharmacological profile. Such investigations are crucial to unlock the potential of this compound as a lead compound in drug discovery and development.

References

Unveiling Decoside: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Decoside, a steroidal saponin identified chemically as Decogenin 3-O-alpha-L-oleandroside, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its natural sources and the methodologies employed for its extraction and purification, presenting a valuable resource for researchers engaged in natural product chemistry and drug discovery.

Natural Sources of this compound

This compound is a cardiac glycoside, a class of organic compounds known for their effects on the heart. While the specific compound "this compound" is not extensively documented under this name in a wide range of literature, its synonym, Decogenin 3-O-alpha-L-oleandroside, points towards its likely origin in plants of the Apocynaceae family, which are known to be rich in cardiac glycosides.

One notable source that has been investigated for related compounds is Acokanthera spectabilis . Phytochemical studies on this plant have led to the isolation of cardenolide analogues, the class of compounds to which this compound belongs. The genus Acokanthera has a reputation for its cardiotonic activities, further suggesting it as a probable natural reservoir for this compound and similar molecules.

Isolation and Purification of this compound

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic separation. The following protocol is a generalized methodology based on the techniques used for the separation of cardenolide analogues from Acokanthera spectabilis.

Table 1: Summary of a General Isolation Protocol for this compound

| Step | Procedure | Solvent System | Equipment |

| 1. Extraction | Cold extraction of dried, powdered plant material (leaves and stem). | Methanol | Glassware, filter paper |

| 2. Fractionation | Modified Kupchan partitioning of the concentrated methanol extract. | n-hexane, carbon tetrachloride, chloroform, water | Separatory funnel |

| 3. Column Chromatography | Fractionation of the carbon tetrachloride soluble fraction. | n-hexane - dichloromethane - methanol (2:5:1) | Sephadex LH-20 column |

| 4. Preparative TLC | Purification of combined fractions from column chromatography. | 10% ethyl acetate in toluene | Silica gel F254 plates |

Detailed Experimental Protocols

1. Extraction:

-

Dried and powdered leaves and stem of the source plant (e.g., Acokanthera spectabilis) are subjected to cold extraction with methanol for approximately 7 days.

-

The mixture is filtered, and the solvent is concentrated using a rotary evaporator to yield the crude methanol extract.

2. Fractionation:

-

The concentrated methanol extract is partitioned using the modified Kupchan method.

-

This involves sequential partitioning with solvents of increasing polarity: n-hexane, carbon tetrachloride, chloroform, and finally an aqueous fraction.

3. Column Chromatography:

-

The carbon tetrachloride soluble fraction, which is often found to be cytotoxic, is subjected to further separation.

-

A Sephadex LH-20 column is employed for this purpose, eluting with a solvent mixture of n-hexane, dichloromethane, and methanol in a 2:5:1 ratio.

-

Fractions are collected and monitored.

4. Preparative Thin-Layer Chromatography (TLC):

-

Fractions from the column chromatography that show the presence of the target compound are combined and further purified using preparative TLC.

-

Silica gel F254 plates are used as the stationary phase, and a mobile phase of 10% ethyl acetate in toluene is employed to achieve the final separation of the pure compound.

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from a plant source.

Unveiling the Molecular Architecture of Decoside: A Technical Guide to its Biosynthesis in Plants

For Immediate Release

[City, State] – December 13, 2025 – A comprehensive technical guide detailing the putative biosynthetic pathway of Decoside, a steroid saponin with significant pharmacological potential, has been compiled for researchers, scientists, and drug development professionals. This in-depth resource provides a thorough examination of the enzymatic steps, key intermediates, and proposed regulatory mechanisms involved in the construction of this complex natural product.

This compound, structurally identified as Decogenin 3-O-alpha-L-oleandroside, is a member of the pregnane glycoside family, a class of compounds known for their diverse biological activities. While the precise plant source of this compound remains to be definitively established in publicly accessible literature, its structural similarity to cardenolides and other pregnane glycosides strongly suggests its origin within the Apocynaceae family, which includes well-known medicinal plants such as Strophanthus and Digitalis. This guide, therefore, presents a putative biosynthetic pathway for this compound, drawing parallels with the established biosynthesis of related compounds in these species.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways. The pathway can be broadly divided into three key stages:

-

Formation of the Steroid Nucleus: The initial steps involve the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP). Two molecules of FPP are then reductively coupled to form squalene. Squalene undergoes epoxidation to 2,3-oxidosqualene, a critical branch point in terpenoid biosynthesis. For the formation of the steroid backbone, 2,3-oxidosqualene is cyclized by cycloartenol synthase to produce cycloartenol. A series of subsequent enzymatic reactions, including demethylations and isomerizations, convert cycloartenol into cholesterol, the fundamental precursor for all steroid saponins.

-

Modification of the Steroid Core: The cholesterol backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These modifications are crucial for introducing the specific functional groups found in the this compound aglycone, Decogenin. Based on the structure of Decogenin, these modifications are predicted to include hydroxylations at various positions on the steroid rings and the formation of the characteristic butenolide ring at the C-17 position. A key intermediate in the biosynthesis of related cardenolides is pregnenolone, which is formed from cholesterol.[1][2] It is hypothesized that the biosynthesis of Decogenin proceeds through a pregnenolone intermediate, followed by further hydroxylations and the formation of the butenolide ring.

-

Glycosylation: The final step in this compound biosynthesis is the attachment of a sugar moiety to the Decogenin aglycone. In the case of this compound, this sugar is L-oleandrose. This glycosylation step is catalyzed by a specific UDP-glycosyltransferase (UGT), which transfers the oleandrose from a UDP-sugar donor to the 3-hydroxyl group of the Decogenin. This final modification is critical for the solubility, stability, and biological activity of the this compound molecule.

Visualizing the Pathway

To facilitate a deeper understanding of the proposed biosynthetic route, a diagram of the putative pathway has been generated using the DOT language.

Quantitative Data Summary

Direct quantitative data for the biosynthesis of this compound is currently unavailable in the scientific literature. However, data from studies on related cardiac glycosides in Strophanthus species can provide an estimate of the typical abundance of these compounds in plant tissues.

| Compound Class | Plant Species | Tissue | Concentration Range | Reference |

| Cardiac Glycosides | Strophanthus kombe | Seeds | 8-10% of dry weight | [1][3] |

| Cardiac Glycosides | Strophanthus hispidus | Seeds | 8-10% of dry weight | [1] |

| Saponins | Strophanthus hispidus | Stem Bark | 2.03% of dry weight | [4] |

| Tannins | Strophanthus hispidus | Stem Bark | 5.15% of dry weight | [4] |

| Flavonoids | Strophanthus hispidus | Stem Bark | 0.73% of dry weight | [4] |

| Alkaloids | Strophanthus hispidus | Stem Bark | 0.38% of dry weight | [4] |

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of biochemical and molecular biology techniques. The following are detailed methodologies for key experiments that would be essential for this research.

Isolation and Characterization of Putative Biosynthetic Enzymes

Objective: To identify and functionally characterize the cytochrome P450s (CYPs) and UDP-glycosyltransferases (UGTs) involved in this compound biosynthesis.

Methodology:

-

Candidate Gene Identification: Perform transcriptome analysis of the this compound-producing plant species (once identified). Identify candidate CYP and UGT genes based on their homology to known steroid and glycoside biosynthesis enzymes and their co-expression with other pathway genes.

-

Heterologous Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for E. coli or yeast).

-

Protein Purification: Express the recombinant proteins and purify them using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

CYP Assays: Incubate the purified CYP with the putative substrate (e.g., cholesterol, pregnenolone, or a later-stage intermediate) in the presence of a cytochrome P450 reductase and NADPH. Analyze the reaction products by HPLC or LC-MS to detect the formation of hydroxylated intermediates.

-

UGT Assays: Incubate the purified UGT with the aglycone (Decogenin) and the activated sugar donor (UDP-L-oleandrose). Analyze the reaction products by HPLC or LC-MS to confirm the formation of this compound.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the characterized enzymes using varying substrate concentrations.

In Vivo Functional Characterization using Virus-Induced Gene Silencing (VIGS)

Objective: To confirm the in vivo function of candidate biosynthetic genes in the this compound-producing plant.

Methodology:

-

VIGS Vector Construction: Clone a fragment of the target gene into a VIGS vector (e.g., based on Tobacco Rattle Virus).

-

Agroinfiltration: Infiltrate young plants with Agrobacterium tumefaciens carrying the VIGS construct.

-

Metabolite Analysis: After a period of incubation to allow for gene silencing, harvest plant tissues and extract the metabolites.

-

Quantification: Analyze the levels of this compound and its biosynthetic intermediates using HPLC or LC-MS. A significant reduction in this compound levels in the silenced plants compared to control plants would confirm the gene's involvement in the pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the functional characterization of a candidate biosynthetic gene.

This technical guide provides a foundational framework for understanding and investigating the biosynthesis of this compound. Further research, particularly the definitive identification of the plant source and the characterization of the specific enzymes involved, will be crucial for the complete elucidation of this intricate pathway and for enabling the biotechnological production of this promising bioactive compound.

References

- 1. researchgate.net [researchgate.net]

- 2. [Qualitative and quantitative determination of Strophantus glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strophanthus: biological sources,morphological features and MCQs - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. iosrjournals.org [iosrjournals.org]

Physical and chemical properties of Decoside

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Steroid Saponin

This technical guide provides a comprehensive overview of the physical and chemical properties of Decoside (CAS 111508-63-5), a steroid saponin. While specific biological data for this compound is limited in publicly accessible literature, this document also details the known biological activities, mechanisms of action, and relevant experimental protocols associated with the broader class of steroid saponins to provide a foundational understanding for research and development professionals.

Core Compound Identification and Properties

This compound is chemically identified as Decogenin 3-O-alpha-L-oleandroside[1]. It belongs to the class of steroid saponins, which are naturally occurring glycosides characterized by a steroid aglycone linked to one or more sugar chains[1].

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. These properties have been computationally predicted and are sourced from comprehensive chemical databases.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₂O₉ | PubChem |

| Molecular Weight | 546.6 g/mol | [1] |

| IUPAC Name | 3-[(3S,5R,8R,10S,13R,14S,17R)-11,14-dihydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | [1] |

| CAS Number | 111508-63-5 | [1] |

| Topological Polar Surface Area | 132 Ų | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 9 | [1] |

| Rotatable Bond Count | 4 | [1] |

| XLogP3 | 1.6 | [1] |

| Exact Mass | 546.28288291 Da | [1] |

Biological Activities and Signaling Pathways of Steroid Saponins

Disclaimer: The following information pertains to the general class of steroid saponins. While this compound belongs to this class, specific biological activities and mechanisms of action have not been extensively reported for this particular compound. The described activities and pathways provide a theoretical framework for potential research directions.

Steroid saponins exhibit a wide range of pharmacological effects, with significant potential in drug development. Their biological activities are largely attributed to their ability to interact with and modulate cellular membranes and signaling pathways.

Anticancer Activity

A significant body of research focuses on the anticancer properties of steroid saponins. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.

Key Signaling Pathways Involved in Anticancer Effects:

-

PI3K/Akt/mTOR Pathway: Many steroid saponins exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which regulates a variety of cellular processes including proliferation, differentiation, and apoptosis, is another common target of steroid saponins.

-

NF-κB Signaling: Steroid saponins can suppress the activation of NF-κB, a key regulator of inflammatory responses and cell survival, thereby reducing inflammation and promoting apoptosis in cancer cells.

Caption: Figure 1: Representative Signaling Pathways Modulated by Steroid Saponins.

Experimental Protocols

The following sections outline generalized experimental protocols for the extraction, purification, and characterization of steroid saponins from natural sources. These methods can be adapted for the isolation and analysis of this compound.

General Workflow for Extraction and Purification

Caption: Figure 2: General Experimental Workflow for Steroid Saponin Isolation.

Detailed Methodologies

3.2.1. Extraction

-

Sample Preparation: Air-dry and pulverize the plant material to a fine powder.

-

Solvent Extraction: Macerate or reflux the powdered material with a suitable solvent, such as 80% ethanol or methanol, at a ratio of 1:10 (w/v) for 2-4 hours. Repeat the extraction process 2-3 times to ensure maximum yield.

-

Filtration and Concentration: Combine the extracts, filter to remove solid residues, and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

3.2.2. Purification

-

Solvent-Solvent Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The n-butanol fraction is typically enriched with saponins.

-

Column Chromatography: Subject the n-butanol fraction to column chromatography on a silica gel or C18 reversed-phase column. Elute with a gradient of solvents, such as chloroform-methanol-water or methanol-water, to separate the components based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water or methanol-water) to isolate the pure compound. Monitor the elution profile using a UV or evaporative light scattering detector (ELSD).

3.2.3. Structural Characterization

The structure of the purified compound should be elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) to determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to determine the complete chemical structure, including the stereochemistry of the aglycone and the sequence and linkage of the sugar moieties.

Conclusion and Future Directions

References

Decoside solubility in different solvents

An In-depth Technical Guide to the Solubility of Decoside

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is a steroid saponin, a class of naturally occurring glycosides.[1] Saponins, in general, are known for their amphipathic nature, possessing a hydrophobic aglycone backbone and hydrophilic sugar moieties, which gives them surface-active properties.[2][3] Steroidal saponins, specifically, are derived from a cholesterol backbone and are noted for a range of biological activities, making them of interest in pharmaceutical research.[2][4]

Solubility Profile of this compound

Table 1: Qualitative Solubility of Steroid Saponins in Various Solvents

| Solvent Class | Solvent Examples | Expected Solubility of Steroid Saponins | Reference |

| Polar Protic | Water, Ethanol, Methanol | Generally Soluble | [5] |

| Polar Aprotic | DMSO, Acetone | Generally Sparingly Soluble to Soluble | [5][6] |

| Non-Polar | Chloroform, Ether, Hexane | Generally Insoluble | [5] |

Note: This table represents the general solubility trends for steroid saponins. The exact solubility of this compound may vary.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7][8][9] The following protocol is a standard procedure that can be adapted for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid form)

-

Selected solvents (e.g., Water, Ethanol, DMSO, Methanol)

-

Glass flasks or vials with stoppers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

pH meter (for aqueous solutions)

Procedure

-

Preparation of Solvent: Prepare the desired solvent. For aqueous solutions, use buffered solutions at specific pH values (e.g., pH 1.2, 4.5, 6.8) to assess pH-dependent solubility.[10]

-

Addition of Excess Solute: Add an excess amount of solid this compound to a flask containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8]

-

Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[8] Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.[8]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtering the solution through a suitable membrane filter that does not adsorb the compound.[10]

-

Concentration Analysis: Determine the concentration of this compound in the clear, saturated solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of this compound should be prepared for accurate quantification.[9]

-

Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL or µg/mL) or in molar units (e.g., mol/L or mM). The experimental conditions, including solvent, temperature, and pH (if applicable), should be clearly reported.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Potential Signaling Pathways Modulated by this compound

While specific signaling pathways targeted by this compound have not been extensively documented, the broader class of steroid saponins is known to modulate several key cellular signaling pathways, particularly in the context of cancer and drug resistance.[4] It is plausible that this compound shares some of these mechanisms of action.

Steroid saponins have been reported to influence:

-

PI3K/Akt/mTOR Pathway: This is a crucial pathway in regulating cell growth, proliferation, and survival. Several steroidal saponins have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[4][11]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis. Some saponins can modulate MAPK signaling to exert their anti-cancer effects.[11]

-

JAK/STAT3 Pathway: This pathway is critical for cytokine signaling and is often constitutively active in many cancers, promoting cell survival and proliferation. Certain saponins have been found to inhibit the STAT3 signaling pathway.[11]

These pathways are often interconnected and play a vital role in tumor cell survival and resistance to chemotherapy. The ability of steroidal saponins to modulate these pathways makes them promising candidates for further investigation in drug development.[4]

References

- 1. This compound | C30H42O9 | CID 441854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saponin - Wikipedia [en.wikipedia.org]

- 4. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of saponins from the leaves and stem bark of Jatropha curcas L. for surface-active properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. enamine.net [enamine.net]

- 8. quora.com [quora.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. who.int [who.int]

- 11. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]

Spectroscopic Analysis of Decoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoside is a cardiac glycoside, a class of naturally occurring steroid-derived compounds. The structural elucidation of such complex natural products is fundamental to understanding their chemical properties and potential therapeutic applications. This process relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide outlines the standard methodologies and expected data for the comprehensive spectroscopic characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the hypothetical spectroscopic data for this compound.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 5.89 | br s | - | 1H | H-22 |

| 4.98 | dd | 9.5, 1.8 | 1H | H-1' |

| 4.85 | m | - | 2H | H-21 |

| 4.34 | s | - | 1H | 11-OH |

| 3.98 | m | - | 1H | H-3 |

| 3.68 | m | - | 1H | H-5' |

| 3.55 | s | 3H | OCH₃ | 3'-OCH₃ |

| 3.42 | dd | 9.5, 3.4 | 1H | H-4' |

| 3.25 | dq | 9.5, 6.2 | 1H | H-5' |

| 1.25 | d | 6.2 | 3H | H-6' |

| 0.95 | s | 3H | H-19 | |

| 0.88 | s | 3H | H-18 |

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 210.5 | C | C-12 |

| 175.4 | C | C-23 |

| 174.2 | CH | C-22 |

| 117.8 | CH | C-21 |

| 98.7 | CH | C-1' |

| 84.5 | C | C-14 |

| 82.1 | CH | C-3' |

| 78.2 | CH | C-5' |

| 77.5 | CH | C-11 |

| 74.8 | CH | C-3 |

| 60.8 | OCH₃ | 3'-OCH₃ |

| 51.2 | CH | C-17 |

| 49.8 | C | C-13 |

| 42.5 | CH | C-5 |

| 36.4 | CH₂ | C-1 |

| 23.5 | CH₃ | C-19 |

| 18.7 | CH₃ | C-6' |

| 16.3 | CH₃ | C-18 |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data for this compound

| Spectroscopic Technique | Data |

| High-Resolution Mass Spectrometry (HRMS) | m/z [M+Na]⁺ calculated for C₃₀H₄₂O₉Na: 569.2721, Found: 569.2725 |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3450 (br, O-H), 2930 (C-H), 1780 (γ-lactone C=O), 1725 (ketone C=O), 1640 (C=C), 1070 (C-O) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a 500 MHz NMR spectrometer.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired with a spectral width of 220 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling is used to simplify the spectrum.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Used to identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Used to identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range carbon-proton correlations (over 2-3 bonds).

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound (approximately 10 µg/mL) is prepared in methanol.

-

Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: The analysis is performed in positive ion mode. The ESI source parameters are optimized to maximize the signal of the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The mass range is typically set from m/z 100 to 1000.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

A Technical Guide to the Biological Activities of Steroid Saponins

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid saponins are a diverse group of naturally occurring glycosides, predominantly found in the plant kingdom, particularly in monocotyledonous plants.[1][2] Structurally, they consist of a steroid aglycone (sapogenin) linked to one or more sugar chains.[1] This amphiphilic nature is key to their wide range of biological activities, which have garnered significant interest in pharmacology and drug development.[3] These compounds have demonstrated considerable potential as therapeutic agents, exhibiting a variety of effects including anticancer, anti-inflammatory, antimicrobial, and hypoglycemic properties.[1][4][5]

This technical guide provides an in-depth overview of the core biological activities of steroid saponins, focusing on their mechanisms of action at the molecular level. It includes a summary of quantitative data, detailed protocols for key experimental assays used in their evaluation, and diagrams of the critical signaling pathways they modulate. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation and application of these promising natural compounds.[6][7]

Anticancer Activities

Steroid saponins exert potent antitumor effects across a wide range of cancer types through multiple mechanisms, including the induction of programmed cell death (apoptosis), autophagy, cell cycle arrest, and the inhibition of cancer cell proliferation and metastasis.[6][8][9] Many of these compounds have been shown to be highly cytotoxic to cancer cells while exhibiting lower toxicity towards normal cells, highlighting their therapeutic potential.[10]

Key Mechanisms and Signaling Pathways

Induction of Apoptosis: A primary mechanism of anticancer activity for steroid saponins is the induction of apoptosis.[9] This is often achieved by modulating the intrinsic (mitochondrial) pathway. For instance, some saponins cause a decrease in the mitochondrial membrane potential and downregulate anti-apoptotic proteins like Bcl-2, while upregulating pro-apoptotic proteins such as Bax, leading to the release of cytochrome c and the activation of caspase cascades (Caspase-9 and Caspase-3).[9][11]

Cell Cycle Arrest: Many steroid saponins can halt the progression of the cell cycle, typically at the G2/M phase.[8][10] This prevents cancer cells from dividing and proliferating.

Modulation of Signaling Pathways: The anticancer effects of steroid saponins are mediated through their influence on critical intracellular signaling pathways that govern cell survival, proliferation, and death.[8]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival and is often hyperactivated in cancer.[12] Several steroid saponins, including Bufalin and Polyphyllin VII, have been shown to inhibit the phosphorylation of key proteins in this pathway, such as Akt and mTOR, thereby suppressing tumor growth.[8][9][10]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to various stimuli and plays a role in proliferation and apoptosis.[13] Steroid saponins like protodioscin can activate the pro-apoptotic p38 and JNK signaling pathways, contributing to cancer cell death.[9]

-

NF-κB Pathway: The transcription factor NF-κB is essential for the transcription of pro-inflammatory and survival genes.[9] Steroid saponins can inhibit this pathway, reducing inflammation that promotes tumor growth and enhancing apoptosis.[9]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic effects of various steroid saponins on different cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50) values.

| Steroid Saponin | Cancer Cell Line | Reported Effect | IC50 Value (µM) | Reference |

| Gnetumoside A | Murine Macrophage (RAW 264.7) | Anti-inflammatory (NO Inhibition) | 14.10 ± 0.75 | [14][15] |

| Gnetumoside B | Murine Macrophage (RAW 264.7) | Anti-inflammatory (NO Inhibition) | 27.88 ± 0.86 | [15] |

| Unnamed Saponin | Human Gastric Cancer (SGC-7901) | Cytotoxicity | 3.03 | [7] |

| Unnamed Saponin | Human Gastric Cancer (AGS) | Cytotoxicity | 2.18 | [7] |

| Unnamed Saponin | Human Gastric Cancer (MGC-803) | Cytotoxicity | 4.10 | [7] |

| Unnamed Saponin | Human Gastric Cancer (NCI-N87) | Cytotoxicity | 4.53 | [7] |

| Unnamed Saponin | Human Gastric Cancer (BGC-823) | Cytotoxicity | 5.11 | [7] |

| SBF-1 | Murine Melanoma (B16BL6) | Inhibition of PDK1/Akt | Not Specified | [8] |

| Aspafilioside B | Hepatocellular Carcinoma (HCC) | G2 phase arrest and apoptosis | Not Specified | [8] |

| Diosgenin | Non-small-cell lung carcinoma (A549) | Modulation of NF-κB signaling | Not Specified | [7][9] |

| Polyphyllin VII | Non-small-cell lung carcinoma (A549) | Inhibition of PI3K/Akt & NF-κB | Not Specified | [9] |

| Protodioscin | Bladder Cancer (5637, T24) | ER-stress dependent apoptosis | Not Specified | [9] |

Visualized Signaling Pathways and Workflows

Caption: Inhibition of the PI3K/Akt/mTOR pathway by steroid saponins.

Caption: Activation of pro-apoptotic MAPK (p38/JNK) pathways.

Caption: General experimental workflow for assessing anticancer activity.

Anti-inflammatory Activities

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer and rheumatoid arthritis.[9][16] Steroid saponins have demonstrated significant anti-inflammatory properties, primarily by modulating inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.[17][18]

Mechanism of Action: Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[19] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins.[20] Upon stimulation by inflammatory signals (like LPS), the IKK complex phosphorylates IκB, leading to its degradation and allowing NF-κB to translocate to the nucleus.[19] There, it initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2 and iNOS.[9][16]

Steroid saponins, such as diosgenin and total steroid saponins from Dioscorea zingiberensis, exert their anti-inflammatory effects by inhibiting this pathway.[9][16] They can prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit and suppressing the expression of inflammatory target genes.[16]

Quantitative Data: In Vitro Anti-inflammatory Activity

| Steroid Saponin / Extract | Model / Cell Line | Key Finding | IC50 Value (µM) | Reference |

| Gnetumoside A | LPS-stimulated RAW 264.7 cells | NO Production Inhibition | 14.10 ± 0.75 | [14][15] |

| Gnetumoside B | LPS-stimulated RAW 264.7 cells | NO Production Inhibition | 27.88 ± 0.86 | [15] |

| Compound 34 (A. chinense) | LPS-stimulated RAW 264.7 cells | NO Production Inhibition | 2.01 ± 1.40 | [1] |

| Compound 54 (A. chinense) | LPS-stimulated RAW 264.7 cells | NO Production Inhibition | 2.49 ± 1.54 | [1] |

| Diosgenin | NSCLC cell line A549 | Modulation of NF-κB signaling | Not Specified | [7][9] |

| Total Steroid Saponins (TSSN) | Adjuvant-induced arthritis rats | Suppression of IL-1β, IL-6, TNF-α | Not Applicable | [16] |

Visualized Signaling Pathway

Caption: Inhibition of the NF-κB inflammatory pathway by steroid saponins.

Other Notable Biological Activities

Beyond their anticancer and anti-inflammatory effects, steroid saponins possess a range of other pharmacological activities.

-

Antimicrobial and Antifungal Activity: This property is often linked to the ability of saponins to form complexes with cholesterol in the cell membranes of microbes and fungi. This interaction disrupts membrane integrity, leading to pore formation and the leakage of cellular contents, ultimately causing cell lysis.[3]

-

Hypoglycemic Effects: Certain saponins have shown potential in managing diabetes. They can activate the PI3K/Akt pathway in skeletal muscle cells, which stimulates the translocation of the glucose transporter Glut4 to the cell membrane.[21][22] This enhances glucose uptake from the blood, thereby exerting a hypoglycemic effect.[21]

-

Cardiovascular Effects: Saponins have been reported to have hypocholesterolemic activity, which is beneficial for cardiovascular health.[4][5] They can bind with cholesterol, preventing its absorption.[3]

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro assays used to evaluate the biological activities of steroid saponins.

Protocol: MTT Cell Viability Assay

This assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[23] Metabolically active cells use mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[23]

Materials:

-

Steroid saponin stock solution (dissolved in a suitable solvent like DMSO).

-

Target cell line(s).

-

Complete cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution).

-

96-well clear bottom tissue culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-80,000 cells/well) in 100 µL of complete medium.[24] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the steroid saponin in culture medium. Remove the old medium from the wells and add 100 µL of the saponin dilutions. Include vehicle control (solvent only) and untreated control wells.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C.[11]

-

MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh serum-free medium containing 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to purple formazan crystals.[23]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[25] Shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[23]

Data Analysis:

-

Calculate the percentage of cell viability: (Absorbance of treated cells / Absorbance of untreated control) x 100.

-

Plot the viability percentage against the saponin concentration and use non-linear regression analysis to determine the IC50 value.[23]

Caption: Experimental workflow for the MTT cell viability assay.

Protocol: Western Blot for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins, allowing for the analysis of key markers in apoptotic pathways such as cleaved caspases and PARP.[26]

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-polyacrylamide gels.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP, anti-Bcl-2, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Treatment & Lysis: Treat cells with the steroid saponin for the desired time. Harvest the cells and wash with ice-cold PBS. Lyse the cells with ice-cold RIPA buffer on ice for 30 minutes.[11][27]

-

Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.[11] Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (typically 20-40 µg) from each sample by boiling in Laemmli sample buffer.[27] Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

-

Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[11]

-

Analysis: Analyze the band intensities. An increase in cleaved Caspase-3 (~17/19 kDa) and cleaved PARP (~89 kDa) alongside a decrease in their full-length forms indicates apoptosis.[11] Normalize target protein bands to a loading control like β-actin.[11]

Protocol: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.[28] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V.[29] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[29]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).

-

Ice-cold PBS.

-

Flow cytometer.

Procedure:

-

Cell Preparation: Treat cells with the steroid saponin. Collect both floating and adherent cells. The total number of cells should be between 1-5 x 10^5 per sample.

-

Washing: Wash the cells twice with ice-cold PBS by centrifuging at ~500 x g for 5 minutes.[28]

-

Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[30]

-

Staining: Add 5 µL of Annexin V-FITC and 2-5 µL of Propidium Iodide solution to the 100 µL cell suspension.[30]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately (within 1 hour) by flow cytometry.

Data Interpretation:

-

Annexin V (-) / PI (-): Healthy, viable cells.

-

Annexin V (+) / PI (-): Cells in early apoptosis.

-

Annexin V (+) / PI (+): Cells in late apoptosis or necrosis.

-

Annexin V (-) / PI (+): Necrotic cells (due to mechanical damage).

Caption: Experimental workflow for apoptosis detection by flow cytometry.

Conclusion

Steroid saponins represent a vast and structurally diverse class of natural products with significant therapeutic potential. Their ability to modulate key signaling pathways such as PI3K/Akt, MAPK, and NF-κB underpins their potent anticancer and anti-inflammatory activities.[8][9][17] Furthermore, their demonstrated antimicrobial and hypoglycemic effects broaden their pharmacological relevance.[3][21] While promising, challenges such as improving bioavailability and conducting comprehensive clinical trials remain.[6] The detailed methodologies and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community, encouraging and facilitating the continued exploration and development of steroid saponins as next-generation therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. justagriculture.in [justagriculture.in]

- 3. institutoantonybarbosa.com.br [institutoantonybarbosa.com.br]

- 4. The bioactivity of saponins: triterpenoid and steroidal glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Advances in antitumor activity and mechanism of natural steroidal saponins: A review of advances, challenges, and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in the antitumor activities and mechanisms of action of steroidal saponins [cjnmcpu.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. cusabio.com [cusabio.com]

- 13. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Two New Steroidal Saponins with Potential Anti-Inflammatory Effects from the Aerial Parts of Gnetum formosum Markgr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Two New Steroidal Saponins with Potential Anti-Inflammatory Effects from the Aerial Parts of Gnetum formosum Markgr. [mdpi.com]

- 16. Therapeutic effects of total steroid saponin extracts from the rhizome of Dioscorea zingiberensis C.H.Wright in Freund’s complete adjuvant induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory and modulatory effects of steroidal saponins and sapogenins on cytokines: A review of pre-clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 20. mdpi.com [mdpi.com]

- 21. Involvement of the PI3K/AKT pathway in the hypoglycemic effects of saponins from Helicteres isora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. assaygenie.com [assaygenie.com]

- 25. broadpharm.com [broadpharm.com]

- 26. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 30. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

Disclaimer: Initial research revealed a significant lack of publicly available scientific information regarding the biological activities and mechanisms of Decoside. Therefore, this guide provides a comprehensive review of a closely related and well-characterized steroid saponin, Dioscin , as a representative example of this class of compounds.

Introduction

Dioscin is a naturally occurring steroidal saponin found in various plant species, most notably from the rhizomes of plants belonging to the Dioscorea genus.[1] It has garnered significant scientific interest due to its wide range of pharmacological activities, including potent anti-tumor, anti-inflammatory, and metabolic regulatory effects.[2][3] This technical guide provides an in-depth overview of the chemical properties, biological activities, and mechanisms of action of Dioscin, with a focus on its effects on key cellular signaling pathways.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C45H72O16 | [4] |

| Molecular Weight | 869.05 g/mol | [4] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(2S,3R,4S,5R)-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-6,6-bis(hydroxymethyl)oxan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [4] |

| CAS Number | 19057-60-4 | [4] |

| Synonyms | Collettiside III, Saponin | [5] |

Biological Activities and Quantitative Data

Dioscin has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in numerous studies.

Anticancer Activity (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference(s) |

| MDA-MB-231 | Breast Cancer | 33.55 | 24 h | [6] |

| MDA-MB-231 | Breast Cancer | 3.23 | 72 h | [6] |

| MCF-7 | Breast Cancer | 11.03 | 24 h | [6] |

| MCF-7 | Breast Cancer | 2.50 | 72 h | [6] |

| MDA-MB-468 | Breast Cancer | 1.53 | 48 h | [7] |

| MCF-7 | Breast Cancer | 4.79 | 48 h | [7] |

| HL-60 | Myeloblast Leukemia | 7.5 | Not Specified | [5] |

| HeLa | Cervical Cancer | 4.5 | Not Specified | [5] |

| A2780 | Ovarian Cancer | 0.581 - 0.87 | Not Specified | [8] |

| H1975 | Lung Adenocarcinoma | Not Specified | 48 h | [9] |

| H1650 | Lung Adenocarcinoma | Not Specified | 48 h | [9] |

| PC9GR | Lung Adenocarcinoma | Not Specified | 48 h | [9] |

Anti-inflammatory Activity

Dioscin has been shown to exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory mediators. In a study using IL-1β-stimulated human osteoarthritis chondrocytes, dioscin was found to:

-

Suppress the production of prostaglandin E2 (PGE2) and nitric oxide (NO).[10]

-

Attenuate the secretion of matrix metalloproteinases MMP1 and MMP3.[10]

-

Inhibit the phosphorylation of NF-κB p65 and IκBα.[10]

Mechanism of Action: Key Signaling Pathways

Dioscin exerts its diverse biological effects by modulating several critical intracellular signaling pathways that are often dysregulated in diseases like cancer.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[6] Dioscin has been shown to inhibit this pathway in various cancer cells.[1][6][11]

-

Mechanism: Dioscin treatment leads to a decrease in the phosphorylation of Akt and mTOR, key components of this pathway.[6][11] This inhibition can lead to the induction of autophagy and apoptosis.[1] In some cases, the inhibitory effects of dioscin on this pathway are enhanced when used in combination with a PI3K inhibitor like LY294002.[11]

Caption: Dioscin's inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, inflammation, and apoptosis. Dioscin has been demonstrated to activate pro-apoptotic arms of the MAPK pathway, such as p38 MAPK and JNK.[12][13]

-

Mechanism: Dioscin treatment can lead to the phosphorylation and activation of p38 MAPK and JNK.[13] This activation is often linked to the generation of reactive oxygen species (ROS) and mitochondrial dysfunction, ultimately leading to caspase-dependent apoptosis.[13]

Caption: Dioscin-induced apoptosis via the MAPK signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a fundamental role in embryonic development and tissue homeostasis. Its aberrant activation is frequently observed in various cancers. Dioscin has been shown to inhibit this pathway, particularly in osteosarcoma cells.[1][4]

-

Mechanism: Dioscin can suppress the Wnt/β-catenin pathway by inhibiting the phosphorylation of Akt, which in turn leads to the activation of GSK3β. Activated GSK3β then promotes the degradation of β-catenin, a key effector of this pathway, thereby inhibiting the transcription of Wnt target genes.[1][4]

Caption: Dioscin's inhibitory effect on the Wnt/β-catenin signaling pathway.

Experimental Protocols

This section provides an overview of common methodologies used to evaluate the biological effects of Dioscin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells.

-

General Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Dioscin for a specified duration (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[15]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

Caption: General workflow for a cell viability (MTT) assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[16]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and can bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

General Procedure:

-

Cell Treatment: Treat cells with Dioscin for the desired time to induce apoptosis.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.[16]

-

Staining: Add Annexin V-FITC and PI to the cell suspension.[16]

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[16]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Caption: General workflow for an apoptosis assay using Annexin V/PI staining.

Conclusion

Dioscin is a potent bioactive steroid saponin with well-documented anticancer, anti-inflammatory, and other pharmacological effects. Its ability to modulate key signaling pathways, including PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin, underscores its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued investigation of Dioscin and other related compounds. Further research is warranted to fully elucidate its mechanisms of action and to explore its clinical applications.

References

- 1. The anti-cancer activity of Dioscin: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dioscin: A diverse acting natural compound with therapeutic potential in metabolic diseases, cancer, inflammation and infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dioscin inhibits stem-cell-like properties and tumor growth of osteosarcoma through Akt/GSK3/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Dioscin Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Dioscin exhibits anti-inflammatory effects in IL-1β-stimulated human osteoarthritis chondrocytes by activating LXRα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Dioscin facilitates ROS-induced apoptosis via the p38-MAPK/HSP27-mediated pathways in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dioscin induced activation of p38 MAPK and JNK via mitochondrial pathway in HL-60 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. 4.1. Materials, Cell Culture and Viability Assay [bio-protocol.org]

- 16. benchchem.com [benchchem.com]

Decoside: A Technical Overview of a Rare Steroid Saponin

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Decoside, a steroid saponin identified by the Chemical Abstracts Service (CAS) number 111508-63-5 and the chemical formula C₃₀H₄₂O₉. While information on this specific compound is limited in readily available scientific literature, this guide synthesizes the existing data and places it within the broader context of steroidal saponins, a class of natural products with significant pharmacological interest.

Introduction and Discovery

This compound is a naturally occurring steroid saponin. Initial identification and structural elucidation of this compound were reported in a 1988 publication in the Journal of Natural Products. The compound was isolated from Metastelma anegadense, a plant species native to the Virgin Islands. This initial research laid the groundwork for its classification as a steroid saponin, a large and diverse group of glycosides characterized by a steroidal aglycone linked to one or more sugar moieties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is primarily derived from computational models and public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₂O₉ | PubChem[1] |

| Molecular Weight | 546.6 g/mol | PubChem[1] |

| CAS Number | 111508-63-5 | PubChem[1] |

| IUPAC Name | 3-[(3S,5R,8R,10S,13R,14S,17R)-11,14-dihydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | PubChem[1] |

| Synonyms | Decogenin 3-O-alpha-L-oleandroside | PubChem[1] |

Biological Activity and Potential Therapeutic Relevance

Specific experimental data on the biological activity of this compound is not extensively documented in publicly accessible literature. However, based on its classification as a steroidal saponin, it is plausible that this compound may exhibit a range of biological activities characteristic of this compound class. Steroidal saponins are known to possess diverse pharmacological properties, including:

-

Anti-inflammatory effects

-

Antifungal and antimicrobial activity

-

Cytotoxic activity against various cancer cell lines

-

Immunomodulatory effects

The general mechanism of action for many steroidal saponins involves their interaction with cell membranes, leading to increased permeability and, in some cases, cell lysis.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are presumed to be described in the original 1988 publication. A generalized workflow for the isolation and characterization of a novel natural product like this compound is depicted below.

References

Methodological & Application

Application Notes and Protocols for Decoside Quantification Using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoside, a steroid saponin, is a natural product with potential therapeutic applications. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound. This document provides detailed application notes and protocols for the quantification of this compound using HPLC, including sample preparation, chromatographic conditions, and data analysis. Additionally, a representative signaling pathway potentially modulated by steroid saponins like this compound is illustrated.

Experimental Protocols

Standard and Sample Preparation

1.1. Standard Solution Preparation:

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve the standard in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

-

Store the stock solution at 4°C in a dark vial.

-